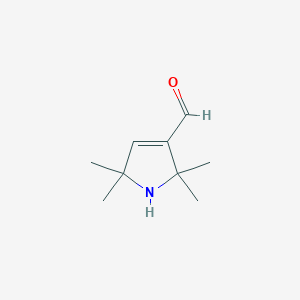
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a formyl group at the 3-position and four methyl groups at the 2, 2, 5, and 5 positions. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Reduction: 3-hydroxymethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Biology and Medicine:
Biological Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostics.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound’s unique electronic structure allows it to participate in redox reactions, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used as a spin probe in electron paramagnetic resonance (EPR) studies.
2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Another nitroxide radical with applications in spin labeling and imaging.
Uniqueness:
Stability: 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is more stable under various conditions compared to its analogs.
Reactivity: The presence of the formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
170810-86-3 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
InChI-Schlüssel |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
Kanonische SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
Synonyme |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















